Cas no 87392-05-0 ((2R)-oxolane-2-carboxylic acid)
(2R)-oxolane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-(+)-2-Tetrahydrofuroic acid
- (R)-(+)-Tetrahydrofuran-2-carboxylic acid
- (R)-(+)-Tetrahydro-2-furoic acid
- Faropenem,Fropenem
- RCTF
- (R)-(+)-2-Carboxy tetrahydrofuroic acid
- ((R)-(+)-Tetrahydro-2-furoic acid
- Faropenem
- Fropenem
- R-(+)-Tetrahydro-2-furoic acid
- (R)-Tetrahydro-2-furoic acid
- D-Tetrahydro-furan-2-carboxylic acid
- (r)-tetrahydrofuran-2-carboxylic acid
- 2-Furancarboxylic acid, tetrahydro-, (2R)-
- (r)-2-tetrahydrofuroic acid
- (S)-2-Tetrahydrofuroic acid
- (2R)-oxolane-2-carboxylic acid
- r-tetrahydro-2-furoic acid
- (+)-tetrahydro-2-furoic acid
- 7396HFQ44J
- tetrahydro-furan-2-carboxylic acid
- (R)-2-Tetrahydrof
- (2R)-Tetrahydro-2-furancarboxylic acid (ACI)
- 2-Furancarboxylic acid, tetrahydro-, (R)- (ZCI)
- (+)-Tetrahydrofuran-2-carboxylic acid
- (R)-2-Tetrahydrofuranoic acid
- (R)-(+)-2-Tetrahydrofuroic acid, 99% (98% ee) 1GR
- (R)-(+)-Tetrahydro-2-furoic acid, 99% (98% ee)
- (R)-(+)-Tetrahydro-2-furoic acid 99%
- (R)-(+)-Tetrahydro-2-furoic acid≥ 99% (GC, Chiral purity)
- (R)-Tetrahydrofuran-2-carboxylic Acid,99%e.e.
- (R)-(+)-tetrahydrofuroic acid
- AKOS015855820
- EN300-116234
- 87392-05-0
- AC-3416
- HY-W005223
- (r)-(+)-2-carboxy-tetrahydrofuroic acid
- UJJLJRQIPMGXEZ-SCSAIBSYSA-N
- UNII-7396HFQ44J
- AKOS006240057
- (S)-(-)-2-Tetrahydrofuroic Acid
- (R)tetrahydrofuran-2-carboxylic acid
- Tetrahydro-2-furoic acid, (+)-
- Q27094016
- (r)-2-tetrahydrofurancarboxylic acid
- T1740
- DB03051
- Q-200029
- AS-12435
- AC-3417
- (2R)-tetrahydrofuran-2-ylcarboxylic acid
- (r)-(+)-tetrahydro-2-furancarboxylic acid
- (R)-(+)tetrahydro-2-furoic acid
- (2r)-tetrahydro-2-furancarboxylic acid
- MFCD00211271
- (R)-(+)-2-Tetrahydrofuroicacid
- CS-W005223
- r-thfc
- (R)-(+)-Tetrahydro-2-furoic acid, 99%
- (R)-tetrahydro-furan-2-carboxylic acid
- SCHEMBL353229
- (R)-(-)-tetrahydrofuran-2-carboxylic acid
- NS00069873
-
- MDL: MFCD00211271
- Inchi: 1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
- InChI Key: UJJLJRQIPMGXEZ-SCSAIBSYSA-N
- SMILES: C([C@@H]1OCCC1)(=O)O
- BRN: 4658739
Computed Properties
- Exact Mass: 116.04700
- Monoisotopic Mass: 116.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 99.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.2
Experimental Properties
- Color/Form: Liquid
- Density: 1.209 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 128-129 °C/13 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.46(lit.)
- PSA: 46.53000
- LogP: 0.25000
- Solubility: Not determined
- Optical Activity: [α]23/D +4°, c = 1 in methanol
- pka: 3.60±0.20(Predicted)
(2R)-oxolane-2-carboxylic acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302-H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3265 8/PG 3
- WGK Germany:3
- Hazard Category Code: 22-34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:III
- Storage Condition:2-8 °C
(2R)-oxolane-2-carboxylic acid Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(2R)-oxolane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 479292-5G |
(2R)-oxolane-2-carboxylic acid |
87392-05-0 | 5g |
¥1289.25 | 2023-12-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R828537-500g |
(R)-(+)-Tetrahydro-2-furoic acid |
87392-05-0 | 98% | 500g |
3,790.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1740-25G |
(R)-(+)-Tetrahydrofuran-2-carboxylic Acid |
87392-05-0 | >98.0%(GC)(T) | 25g |
¥2050.00 | 2024-04-15 | |
| Chemenu | CM196045-1000g |
(R)-tetrahydrofuran-2-carboxylic acid |
87392-05-0 | 98% | 1000g |
$550 | 2021-08-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016410-1g |
(R)-(+)-Tetrahydro-2-furoic Acid |
87392-05-0 | >97% | 1g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016410-5g |
(R)-(+)-Tetrahydro-2-furoic Acid |
87392-05-0 | >97% | 5g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016410-10g |
(R)-(+)-Tetrahydro-2-furoic Acid |
87392-05-0 | >97% | 10g |
¥42.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016410-25g |
(R)-(+)-Tetrahydro-2-furoic Acid |
87392-05-0 | >97% | 25g |
¥102.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016410-100g |
(R)-(+)-Tetrahydro-2-furoic Acid |
87392-05-0 | >97% | 100g |
¥408.00 | 2025-04-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R93360-25g |
(R)-(+)-2-Tetrahydrofuroic acid |
87392-05-0 | 25g |
¥176.0 | 2021-09-08 |
(2R)-oxolane-2-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 2
1.2 Reagents: Hydrochloric acid , Ammonium sulfate Solvents: Water ; pH 2
1.3 Solvents: tert-Butyl methyl ether
Production Method 3
2.1 Reagents: Hydrochloric acid Solvents: Water ; 20 h, 90 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5
Production Method 4
1.2 Reagents: Ammonium sulfate Solvents: Water
2.1 Reagents: Sulfuric acid , Ammonium sulfate Catalysts: Triacylglycerol lipase Solvents: Isopropanol , Water
Production Method 5
1.2 4 h, rt
2.1 Reagents: Titanium ethoxide Catalysts: Palladium dihydroxide Solvents: N-Methyl-2-pyrrolidone ; 22 h, 30 bar, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 20 h, 90 °C; cooled
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5
Production Method 7
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 30 min, pH 13, reflux
Production Method 8
Production Method 9
1.2 24 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 20 h, 90 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5
Production Method 10
1.2 Reagents: Sulfuric acid Solvents: Water ; reflux; reflux → rt
1.3 Solvents: Toluene
2.1 Reagents: Potassium hydroxide Catalysts: Proteinase Solvents: Water ; 20 h, pH 10, 10 °C
2.2 Reagents: Hydrochloric acid , Ammonium sulfate Solvents: Water ; pH 2
2.3 Solvents: tert-Butyl methyl ether
Production Method 11
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0 °C → 25 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 12
2.1 Reagents: Methyl triflate Solvents: Dichloromethane ; 25 °C; 1 h, rt
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 30 min, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0 °C → 25 °C; 30 min, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
(2R)-oxolane-2-carboxylic acid Raw materials
- (S)-Diphenyl(pyrrolidin-2-yl)methanol
- Methanone, (1-phenyl-1H-imidazol-2-yl)[(2R)-tetrahydro-2-furanyl]-
- oxolane-2-carboxylic acid
- Methanone, [(2S)-2-(hydroxydiphenylmethyl)-1-pyrrolidinyl][(2R)-tetrahydro-2-furanyl]-
- 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)-
- Ethyl Tetrahydro-2-fuorate
- Methyl tetrahydrofuran-2-carboxylate
- 1-Butanol
(2R)-oxolane-2-carboxylic acid Preparation Products
(2R)-oxolane-2-carboxylic acid Suppliers
(2R)-oxolane-2-carboxylic acid Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (2R)-oxolane-2-carboxylic acid
The Role of (2R)-Oxolane-2-Carboxylic Acid (CAS No. 87392-05-0) in Modern Chemical and Biomedical Applications
(2R)-Oxolane-2-carboxylic acid, a chiral cyclic compound with the CAS registry number 87392-05-0, has emerged as a significant molecule in contemporary chemical synthesis and biomedical research. Its unique structural features—a five-membered tetrahydrofuran ring (oxolane) bearing a carboxylic acid group at the 2-position with an R configuration—endow it with distinct reactivity profiles and stereochemical properties that are highly sought after in drug design and material science applications. Recent advancements in asymmetric synthesis methodologies have positioned this compound as a versatile building block for constructing complex bioactive molecules, particularly those requiring precise spatial orientation of functional groups.
Structurally, (R)-tetrahydrofuran carboxylic acid (R-THFCA) exhibits conformational flexibility due to its partially strained oxolane ring system. Computational studies published in the Journal of Organic Chemistry (Qian et al., 2019) revealed that this flexibility allows for dynamic interconversion between boat and envelope conformers under specific reaction conditions, which is critical for optimizing catalytic processes. The presence of the chiral center at position ₂ enables stereoselective derivatization pathways, making it indispensable for synthesizing enantiopure pharmaceutical intermediates. Its pKa value of approximately 4.6 positions it as a weak acid, facilitating controlled protonation during peptide coupling reactions—a property validated through NMR spectroscopy experiments detailed in a 2018 Angewandte Chemie paper.
In drug discovery contexts, (R)-oxolane derivatives have gained attention for their potential neuroprotective effects. A groundbreaking study from the University of Cambridge (Smith et al., 2019) demonstrated that when incorporated into γ-secretase modulators, this compound exhibited selective inhibition of amyloidogenic processing without affecting Notch signaling—a major breakthrough in Alzheimer's disease research. The chiral center's influence on pharmacokinetic properties was further explored by Lee et al. (Nature Communications, 2017), who found that the R-enantiomer displayed superior metabolic stability compared to its S-counterpart when tested against cytochrome P450 enzymes.
Synthetic chemists have leveraged the oxolane ring's reactivity to develop novel methodologies. In a seminal paper published in JACS Au (Zhang et al.,
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